molecular formula C14H21N3OS B12450176 N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No.: B12450176
M. Wt: 279.40 g/mol
InChI Key: XFZTUCZIROQWGJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is a synthetic organic compound It is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,5-dimethylphenyl ring and a 3-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide typically involves the following steps:

    Formation of the hydrazinecarbothioamide group: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under controlled conditions.

    Attachment of the 2,5-dimethylphenyl ring:

    Incorporation of the 3-methylbutanoyl group: This can be done via an acylation reaction using a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of materials with specific properties or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioate: Similar structure but with a carbothioate group instead of a carbothioamide group.

Uniqueness

N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide may have unique properties due to the presence of the carbothioamide group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-methylbutanoylamino)thiourea

InChI

InChI=1S/C14H21N3OS/c1-9(2)7-13(18)16-17-14(19)15-12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3,(H,16,18)(H2,15,17,19)

InChI Key

XFZTUCZIROQWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)CC(C)C

Origin of Product

United States

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